molecular formula C15H15NO3 B13305006 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B13305006
M. Wt: 257.28 g/mol
InChI Key: WLRULBKJXWQTBZ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by a benzyloxy group attached to a dihydro-benzodioxin ring system, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the benzodioxin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzyloxy and amine groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like benzyl halides for benzyloxy substitution and amines for amination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as monoamine oxidase B (MAO B), by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds share a similar benzyloxy group and have been studied for their enzyme inhibitory activities.

    Pyrazole Derivatives: These compounds also contain nitrogen atoms and have diverse biological activities.

Uniqueness

7-(Benzyloxy)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its specific structural features, such as the combination of a benzyloxy group with a dihydro-benzodioxin ring and an amine group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

6-phenylmethoxy-2,3-dihydro-1,4-benzodioxin-7-amine

InChI

InChI=1S/C15H15NO3/c16-12-8-14-15(18-7-6-17-14)9-13(12)19-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,16H2

InChI Key

WLRULBKJXWQTBZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

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